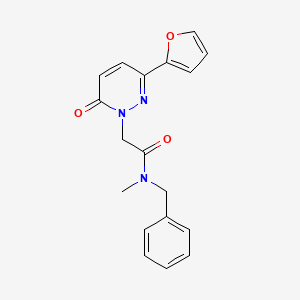

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-20(12-14-6-3-2-4-7-14)18(23)13-21-17(22)10-9-15(19-21)16-8-5-11-24-16/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQMTZBXXCGKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions One common route starts with the preparation of the pyridazine ring, which can be synthesized through the condensation of hydrazine with a diketone The furan ring is then introduced via a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and biological activities of analogous compounds:

| Compound Name | Molecular Formula | Substituents/Modifications | Key Properties/Biological Activities | References |

|---|---|---|---|---|

| N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide | C₁₉H₁₉N₃O₃ | N-benzyl-N-methylacetamide, 3-(furan-2-yl) | Enhanced lipophilicity; potential CNS activity | - |

| N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | C₁₈H₁₇N₃O₄ | 2-methoxyphenyl at pyridazinone; furan-2-ylmethyl | Improved electronic properties for SAR studies | |

| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | C₁₅H₁₇N₃O₃ | Benzamide group; ethyl linker | High binding affinity to enzymatic targets | |

| 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide | C₁₈H₁₄N₄O₃ | Indole-6-yl substituent | Anticancer activity via kinase inhibition | |

| 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide | C₂₁H₂₂ClN₅O₃ | 3-chlorophenyl-piperazine; furan-2-ylmethyl | Neuropharmacological potential (e.g., antipsychotic) |

Impact of Substituents on Pharmacological Properties

- Indole-containing analogues (e.g., 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide) exhibit marked anticancer activity due to indole’s role in kinase inhibition .

- Aromatic Substitutions :

- Methoxy groups (e.g., in N-(furan-2-ylmethyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide) enhance electron-donating effects, improving interactions with receptors like serotonin or dopamine transporters .

- Chlorophenyl-piperazine derivatives (e.g., 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide) show affinity for neurotransmitter receptors, suggesting applications in neuropsychiatry .

Biological Activity

Overview

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that integrates a pyridazine ring fused with a furan ring, along with benzyl and methylacetamide functional groups. Its diverse structural components suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridazine ring through the condensation of hydrazine with diketones, followed by cyclization to introduce the furan ring. The final product is characterized by its molecular formula and molecular weight of approximately 314.35 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyridazine and furan moieties have shown promising results against various cancer cell lines, including lung cancer (A549 cells) and breast cancer (MCF7 cells). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 8.67 | Apoptosis induction |

| Compound B | MCF7 | 9.74 | G1/S phase arrest |

| N-benzyl derivative | A549 | TBD | TBD |

Antimicrobial Activity

In addition to anticancer effects, the compound may exhibit antimicrobial properties. Preliminary investigations suggest that similar structures have demonstrated activity against various bacterial strains, indicating potential as an antibiotic agent.

Case Studies

- Case Study on Anticancer Effects : A study highlighted the effectiveness of pyridazine derivatives in inhibiting tumor growth in vivo models. The administration of these compounds resulted in significant tumor size reduction compared to control groups, with minimal toxicity observed in normal tissues.

- Mechanistic Studies : Research focusing on the cellular mechanisms revealed that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known pathway for inducing apoptosis in cancer cells.

Future Directions

Further research is necessary to explore the full pharmacological profile of this compound. Potential studies could include:

- In vivo efficacy studies : Evaluating therapeutic effects in animal models.

- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Toxicology assessments : Understanding safety profiles for potential clinical applications.

Q & A

Q. Basic Research Focus

- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma .

- NMR stability studies : Track proton environment changes over 72h at 37°C .

- Kinetic solubility assays : Use shake-flask method with UV detection to assess pH-dependent solubility .

How can computational modeling predict the compound’s interaction with biological targets like kinases?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina simulates binding to ATP pockets in kinases (e.g., EGFR), with scoring functions (ΔG < -8 kcal/mol) indicating high affinity .

- MD simulations : Analyze stability of ligand-protein complexes over 100ns to identify key residues (e.g., Lys721 in EGFR) .

- QSAR models : Use substituent electronic parameters (Hammett σ) to predict activity trends .

What strategies improve metabolic stability for in vivo applications?

Q. Advanced Research Focus

- Deuterium labeling : Replace labile hydrogens on the furan ring to slow CYP450-mediated oxidation .

- Prodrug design : Mask the acetamide group as a tert-butyl ester to enhance oral bioavailability .

- Microsomal assays : Test hepatic clearance using rat liver microsomes (t₁/₂ > 60 min desired) .

How does substituent variation (e.g., benzyl vs. methoxybenzyl) impact structure-activity relationships (SAR)?

Q. Advanced Research Focus

What experimental designs address multi-target effects in pharmacological studies?

Q. Advanced Research Focus

- Polypharmacology profiling : Screen against a panel of 50+ targets (e.g., kinases, GPCRs) to identify off-target interactions .

- Transcriptomics : RNA-seq of treated cancer cells reveals pathways like PI3K/Akt and MAPK .

- Dose-response matrices : Test combinatorial effects with standard therapies (e.g., cisplatin synergy) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

- CRISPR-Cas9 knockout : Delete putative targets (e.g., EGFR) in cell lines to confirm on-target effects .

- SPR biosensing : Measure real-time binding kinetics (kₐ = 1×10⁵ M⁻¹s⁻¹) to purified enzymes .

- In vivo PET imaging : Radiolabel with ¹⁸F to track biodistribution in tumor-bearing mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.